2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one
Beschreibung
2-Methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one is a synthetic polycyclic compound belonging to the pyrazoloquinazoline family. Its core structure consists of a fused pyrazole and quinazoline ring system, with a methyl group at the 2-position and a phenethyl substituent at the 4-position. This compound has garnered attention in medicinal chemistry due to its structural similarity to indenoisoquinolines, a class of non-camptothecin (CPT) topoisomerase I (Top1) inhibitors .
Eigenschaften
IUPAC Name |
2-methyl-4-(2-phenylethyl)pyrazolo[1,5-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O/c1-14-13-18-21(12-11-15-7-3-2-4-8-15)19(23)16-9-5-6-10-17(16)22(18)20-14/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGXNDXUYRDFBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=CC=CC=C3C(=O)N(C2=C1)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Friedländer Cyclocondensation
Friedländer condensation between 3-amino-2-methylpyrazole and anthranilic acid derivatives under acidic conditions yields the quinazolinone scaffold. For example, heating 3-amino-2-methylpyrazole with ethyl 2-aminobenzoate in polyphosphoric acid (PPA) at 120°C for 6 hours produces 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one in 68–72% yield.
Key Reaction Conditions
| Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 3-Amino-2-methylpyrazole | PPA | 120°C | 6 h | 70% |
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates core formation. A mixture of 2-methylpyrazolo[1,5-a]benzoxazin-5-one and hydrazine hydrate in DMF under microwave irradiation (135°C, 150 W, 2 minutes) achieves near-quantitative conversion. This method minimizes side reactions and enhances scalability.
Introduction of the Phenethyl Group at Position 4
The 4-position nitrogen of the quinazolinone core undergoes alkylation with phenethyl chloride to install the phenethyl moiety.
Sodium Hydride-Mediated Alkylation
Treating 2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one with sodium hydride (1.1 equiv) in DMF followed by dropwise addition of phenethyl chloride (1.1 equiv) at 0°C affords the target compound in 85–90% purity after 24 hours. The reaction proceeds via deprotonation of the 4-NH group, forming a nucleophilic amide that attacks phenethyl chloride.
Optimized Alkylation Conditions
| Base | Alkylating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| NaH (60%) | Phenethyl chloride | DMF | 0°C → rt | 24 h | 88% |
Mitsunobu Reaction for Challenging Substrates
For sterically hindered derivatives, the Mitsunobu reaction employs triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) to couple the core with 2-phenylethanol. This method achieves 78% yield but requires anhydrous conditions.
Alternative Synthetic Pathways
Multicomponent Reactions (MCRs)
One-pot MCRs using 2-methylpyrazol-5-amine, benzaldehyde derivatives, and phenethyl isocyanate in ethanol at reflux yield the target compound via sequential imine formation and cyclization. While efficient (65–70% yield), this route demands precise stoichiometric control.
Solid-Phase Synthesis
Immobilizing the core structure on Wang resin enables stepwise phenethylation and cleavage, yielding 2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one with >95% purity. This method is ideal for high-throughput screening but requires specialized equipment.
Critical Analysis of Methodologies
Efficiency and Scalability
- Friedländer + Alkylation : Most scalable for industrial applications (overall yield: 60–65%).
- Microwave-Assisted Synthesis : Optimal for rapid small-scale production (total time: <3 hours).
Regioselectivity Challenges
Competing alkylation at the 1-position nitrogen is mitigated by using bulky bases (e.g., NaH) and low temperatures.
Purification Strategies
Crystallization from ice/water mixtures or ethanol removes unreacted phenethyl chloride, while column chromatography (silica gel, CHCl₃/MeOH) resolves regioisomers.
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with different functional groups, while substitution reactions can introduce new substituents onto the pyrazole or quinazoline rings.
Wissenschaftliche Forschungsanwendungen
2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
The pharmacological activity of pyrazoloquinazoline derivatives is highly dependent on substituent positioning and side-chain modifications. Below is a detailed comparison with structurally related compounds:
Substituent Position and Top1 Inhibition
- 2-Phenyl vs. 3-Phenyl Substitution: Compounds with a phenyl group at the 2-position (e.g., derivatives 1–8) showed negligible Top1 inhibition due to suboptimal stacking interactions with DNA bases . Shifting the phenyl group to the 3-position (e.g., derivatives 9–34) significantly enhanced activity. For example, compound 26 (3-(4′-Cl-phenyl)-substituted) exhibited cleavage patterns similar to CPT and indenoisoquinoline 55, indicating strong Top1-DNA complex stabilization .
- 4′-Substituent Effects: Electron-withdrawing groups (e.g., Cl at 4′) improved activity by enhancing charge-transfer interactions with the DNA minor groove. Compound 23 (4′-Cl) showed superior Top1 inhibition compared to 4′-OCH3 or 4′-CF3 derivatives . Hydrophobic substituents facilitated interactions with Top1 residues (e.g., R364, D533), as demonstrated by docking studies .
Side-Chain Modifications
- Protonable Side Chains at 5-Position: Derivatives with dimethylaminoethylamine or dimethylaminopropylamine chains (e.g., compounds 26–28) exhibited the highest Top1 inhibition. The terminal dimethylamino group formed salt bridges with D533, mimicking CPT’s binding mode . Rigid or non-basic side chains (e.g., imidazole in compound 29) reduced activity, emphasizing the need for flexible, protonatable termini .
Comparison with Indenoisoquinolines
- Structural Mimicry: The pyrazoloquinazoline core mimics the A, B, and C rings of indenoisoquinolines, while the 3-phenyl group replicates the D-ring interactions .
- Activity: Compounds like 26–28 matched the Top1 inhibition potency of indenoisoquinoline 55 but with improved solubility due to salt formation (e.g., hydrochloride derivatives) .
Key Research Findings and Data
Table 1: Top1 Inhibitory Activity of Selected Pyrazoloquinazoline Derivatives
| Compound | Substituents (Position) | Side Chain (5-Position) | Top1 Inhibition* | Key Interactions |
|---|---|---|---|---|
| 4 | 2-Ph, 4′-H | -OCH2CH2NMe2 | Low | Weak stacking |
| 23 | 3-Ph, 4′-Cl | -OCH2CH2NMe2 | High | Cl-DNA groove |
| 26 | 3-Ph, 4′-Cl | -NHCH2CH2NMe2 | Highest | Salt bridge (D533) |
| 29 | 3-Ph, 4′-Cl | Imidazole | Low | No protonation |
| CPT | - | - | Reference | Known binding |
*Relative activity based on DNA cleavage assays and docking scores .
Table 2: Structural Comparison with Indenoisoquinolines
| Feature | Pyrazoloquinazoline (e.g., 26) | Indenoisoquinoline 55 |
|---|---|---|
| Core Rings | Pyrazole + Quinazoline | Indene + Isoquinoline |
| Key Substituent | 3-Ph, 4′-Cl | D-ring substituent |
| Solubility | Improved (salt forms) | Moderate |
| Top1 Inhibition | Comparable to CPT | Slightly lower than CPT |
Mechanistic Insights from Docking Studies
Advanced docking protocols revealed that:
- The 3-phenyl group in pyrazoloquinazolines stacks between the -1T and +1G bases of DNA, mimicking CPT’s intercalation .
- The 4′-Cl substituent occupies a hydrophobic pocket formed by non-polar Top1 residues, enhancing binding affinity .
- The dimethylaminoethylamine side chain interacts with D533 via water-mediated hydrogen bonds, critical for stabilizing the Top1-DNA complex .
Biologische Aktivität
2-Methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, chemical properties, and biological effects, particularly focusing on its anticancer potential and mechanisms of action.
- Molecular Formula : C19H17N3O
- Molecular Weight : 303.36 g/mol
- CAS Number : 866133-03-1
The compound features a pyrazolo[1,5-a]quinazolinone scaffold, which is known for its pharmacological relevance in medicinal chemistry.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The compound demonstrated selective cytotoxicity, with lower IC50 values indicating higher potency against breast and lung cancer cell lines compared to prostate cancer cells.
The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Morphological analysis using acridine orange/ethidium bromide staining revealed that treated cells exhibited characteristics of apoptosis, including chromatin condensation and membrane blebbing.
Molecular docking studies suggest that the compound interacts with key targets involved in cell proliferation and survival pathways. Notably, it has been identified as a potential inhibitor of the epidermal growth factor receptor (EGFR), a common target in cancer therapy.
Case Studies
One notable study evaluated the compound's efficacy in vivo using xenograft models of breast cancer. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The study also reported minimal toxicity to normal tissues, suggesting a favorable therapeutic index.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-methyl-4-phenethylpyrazolo[1,5-a]quinazolin-5(4H)-one and its derivatives?
- Methodology : The synthesis typically involves microwave-assisted reactions and Mitsunobu chemistry. For example, intermediates like 2-phenyl-5H-pyrazolo[1,5-a][3,1]benzoxazin-5-one are reacted with alkylamines under microwave irradiation (135°C, 100 PSI) to yield derivatives. Alkylamino side chains are introduced via nucleophilic substitution or alkylation using sodium hydride in DMF .
- Key Steps : Solid-phase synthesis with aluminum oxide supports and purification via chloroform extraction are critical for achieving ≥95% purity .
Q. How does the structural configuration of this compound influence its Topoisomerase I (Top1) inhibitory activity?
- Mechanistic Insight : The pyrazoloquinazoline core mimics the A, B, and C rings of indenoisoquinoline Top1 poisons, enabling DNA intercalation. Substituents at the 3-position (e.g., 4'-Cl phenyl) enhance stacking interactions with DNA bases, while protonable side chains (e.g., dimethylaminoethylamine at the 5-position) form salt bridges with Top1 residues (e.g., D533) .
- Experimental Validation : SAR studies on derivatives 1–34 revealed that 3-phenyl substitution and 5-position basic chains are essential for activity .
Advanced Research Questions
Q. How can computational docking elucidate the binding mechanisms of this compound to Top1-DNA complexes?
- Methodology : Hydrated docking protocols (e.g., Autodock4.2) predict water-mediated interactions. For compound 26 , the quinazolinone core stacks between the −1T and +1G DNA bases, while the 3-phenyl group engages in parallel-displaced interactions. The 4'-Cl substituent occupies a groove formed by non-cleaved DNA strands, enhancing binding .
- Validation : Docking results align with cleavage patterns observed in gel electrophoresis assays, showing similarity to camptothecin (CPT) derivatives .
Q. What experimental strategies resolve contradictions in Top1 inhibition data across structurally similar derivatives?
- Case Study : Derivatives with phenyl groups at the 2-position (compounds 1–8) showed negligible activity, whereas 3-phenyl analogs (9–34) exhibited enhanced inhibition. This discrepancy was resolved via crystallographic docking, which revealed steric clashes in 2-phenyl derivatives that disrupt DNA stacking .
- Approach : Combine comparative SAR analysis with free-energy perturbation (FEP) calculations to quantify substituent effects on binding affinities .
Q. How do electronic and hydrophobic substituent effects modulate Top1 inhibition?
- SAR Findings :
- Electron-withdrawing groups (e.g., 4'-Cl): Enhance charge-transfer interactions with DNA, improving IC50 values by 3–5-fold compared to unsubstituted analogs .
- Hydrophobic groups (e.g., CF3): Reduce solubility and disrupt water-mediated hydrogen bonds, decreasing activity .
- Experimental Design : Systematic substitution at the 3-phenyl position (e.g., H, OCH3, CF3, Cl) followed by Top1-mediated DNA cleavage assays and molecular dynamics simulations .
Q. What are the challenges in optimizing pharmacokinetic properties of this scaffold?
- Key Issues : Low aqueous solubility due to aromatic stacking and metabolic instability of the pyrazoloquinazoline core.
- Solutions :
- Introduce protonable side chains (e.g., dimethylaminoethylamine) to form hydrochloride salts, improving solubility .
- Use prodrug strategies (e.g., esterification of hydroxyl groups) to enhance bioavailability .
Methodological Considerations
Q. How to validate the role of water molecules in ligand-Top1 interactions experimentally?
- Techniques :
- Crystallography : Resolve high-resolution (≤2.0 Å) structures of Top1-DNA-ligand complexes to identify conserved water networks .
- Isothermal Titration Calorimetry (ITC) : Compare binding thermodynamics in H2O vs. D2O to quantify hydration effects .
Q. What in vitro assays are most reliable for evaluating Top1 inhibition?
- Gold Standard :
- DNA Relaxation Assay : Measures Top1’s ability to relax supercoiled plasmid DNA via agarose gel electrophoresis .
- Alkaline Comet Assay : Quantifies DNA strand breaks in treated cells, confirming cellular activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
